4-(Hydroxyamino)-5-methylquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxyamino)-5-methylquinoline 1-oxide, commonly known as HMAQO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HMAQO is a derivative of quinoline, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry for the synthesis of various drugs. HMAQO has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of HMAQO is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) that can cause oxidative damage to cellular components, including DNA. HMAQO has been shown to induce DNA damage through the formation of 8-oxoguanine, a common marker of oxidative DNA damage. Additionally, HMAQO has been found to inhibit the activity of certain enzymes involved in DNA repair, further contributing to its potential as a cancer therapeutic.
Biochemical And Physiological Effects
HMAQO has been found to have a range of interesting biochemical and physiological effects. In addition to its ability to induce DNA damage, HMAQO has been shown to inhibit the activity of certain enzymes involved in DNA repair, including poly(ADP-ribose) polymerase (PARP) and DNA ligase III. HMAQO has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, HMAQO has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using HMAQO in lab experiments is its ability to induce DNA damage in a dose-dependent manner. This allows researchers to study the effects of DNA damage on cellular processes, such as DNA repair and apoptosis. Additionally, HMAQO has been found to have a relatively low toxicity profile, making it a safe and effective tool for scientific research. However, one limitation of using HMAQO is its relatively complex synthesis process, which can be time-consuming and require specialized equipment.
Future Directions
There are several potential future directions for research involving HMAQO. One area of interest is in the development of HMAQO-based therapeutics for the treatment of cancer. HMAQO has been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA repair, making it a promising candidate for further investigation. Additionally, further research is needed to fully understand the mechanism of action of HMAQO and its effects on cellular processes, such as DNA repair and apoptosis. Finally, the development of more efficient and cost-effective synthesis methods for HMAQO could facilitate its use in scientific research and potential therapeutic applications.
Synthesis Methods
HMAQO can be synthesized through a multi-step process that involves the reaction of 5-methylquinoline with various reagents to produce the desired product. One commonly used method involves the reaction of 5-methylquinoline with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then oxidized using hydrogen peroxide and sodium hydroxide to produce HMAQO.
Scientific Research Applications
HMAQO has been found to have a range of potential applications in scientific research. One area of interest is in the study of DNA damage and repair mechanisms. HMAQO has been shown to induce DNA damage in a dose-dependent manner, making it a useful tool for investigating the mechanisms of DNA repair. Additionally, HMAQO has been found to inhibit the activity of certain enzymes involved in DNA repair, making it a potential therapeutic agent for cancer treatment.
properties
CAS RN |
13442-07-4 |
---|---|
Product Name |
4-(Hydroxyamino)-5-methylquinoline 1-oxide |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-9-10(7)8(11-13)5-6-12(9)14/h2-6,13-14H,1H3 |
InChI Key |
FLGDCHZQYUQJHN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
Canonical SMILES |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.